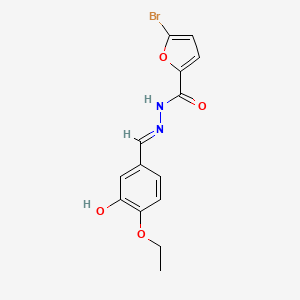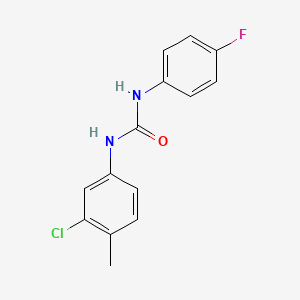
4-bromo-2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide
Übersicht
Beschreibung
4-bromo-2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a carboxamide group attached to the 3rd position of the pyrazole ring Additionally, it has a 2-methylsulfanylphenyl group attached to the nitrogen atom of the carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of an appropriate hydrazine derivative with a β-ketoester. This reaction typically occurs under acidic or basic conditions, leading to the formation of the pyrazole core.
Bromination: The next step involves the bromination of the pyrazole ring at the 4th position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 2nd position of the pyrazole ring through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the brominated and methylated pyrazole derivative with an appropriate amine, such as 2-methylsulfanylphenylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while the carboxamide group can be reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or alcohols.
Coupling Products: Complex biaryl or heteroaryl structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of specific enzymes or receptors, and as a probe for studying biological pathways.
Medicine: As a lead compound for the development of new drugs with potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the methylsulfanyl group can influence its binding affinity and selectivity. The carboxamide group can also play a role in hydrogen bonding interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2-methyl-N-phenylpyrazole-3-carboxamide: Lacks the methylsulfanyl group, which may affect its biological activity and chemical reactivity.
2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
4-bromo-2-methyl-N-(2-chlorophenyl)pyrazole-3-carboxamide: Contains a chlorine atom instead of the methylsulfanyl group, which may alter its chemical and biological properties.
Uniqueness
4-bromo-2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide is unique due to the presence of both the bromine atom and the methylsulfanyl group, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-16-11(8(13)7-14-16)12(17)15-9-5-3-4-6-10(9)18-2/h3-7H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRSFVIKPMGKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163370 | |
| Record name | 4-Bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345952-27-4 | |
| Record name | 4-Bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345952-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)




![(2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5571074.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]propyl N-(4-chlorophenyl)carbamate](/img/structure/B5571095.png)
![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)

![3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)
